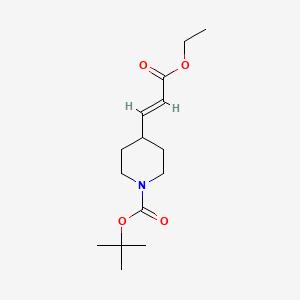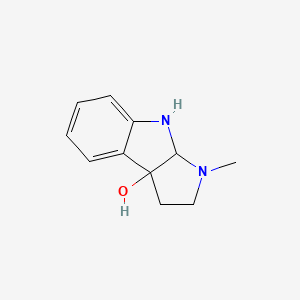![molecular formula C6H3BrIN3 B1149279 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-49-3](/img/structure/B1149279.png)
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has attracted interest due to its unique structural features. The compound is part of the pyrazolopyridine family, known for their diverse chemical reactions and properties, making them useful in various chemical syntheses and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives involves a systematic approach, including condensation reactions and subsequent alkylation, utilizing molecular iodine in water. This method has been demonstrated to yield a variety of bromo-imidazo[4,5-b]pyridine derivatives characterized by NMR spectroscopy and confirmed through monocrystalline X-ray crystallography (Jabri et al., 2023).
Molecular Structure Analysis
The molecular structure of related pyrazolopyridine compounds has been elucidated using single-crystal X-ray diffraction, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing (Rodi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazolopyridine derivatives have been explored, showing that these compounds can undergo various chemical transformations, including reactions with iodine to produce disulphide derivatives, and oxidation processes leading to oxo derivatives. These reactions open pathways to synthesize a wide range of compounds with potential biological activities (Ghattas et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as crystal packing, are influenced by intermolecular interactions, including hydrogen bonding and π-π interactions. These interactions contribute to the stability and solubility of the compounds, which are crucial factors in their potential applications (Bel Ghacham et al., 2010).
Chemical Properties Analysis
Pyrazolopyridine derivatives exhibit a range of chemical properties, including reactivity towards nucleophilic and electrophilic agents, which can be exploited for further chemical modifications. These properties are essential for designing compounds with specific biological activities and for the development of new materials (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Antibacterial and Antioxidant Applications : A study by Variya et al. (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which showed significant antibacterial and antioxidant activities (Variya, Panchal, & Patel, 2019).
Synthesis of Polyheterocyclic Systems : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in constructing new polyheterocyclic ring systems, demonstrating the chemical versatility of related compounds (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Analgesic and Anti-Inflammatory Activities : Chamakuri et al. (2016) synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which exhibited notable analgesic and anti-inflammatory activities (Chamakuri, Murthy, & Yellu, 2016).
Hydrogen-Bonded Dimers and Molecular Aggregation : A study by Quiroga et al. (2010) focused on the hydrogen-bonded dimer formation in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, providing insights into the molecular aggregation of these compounds (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Antiproliferative Activity in Cancer Research : Razmienė et al. (2021) developed a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines with potential antiproliferative activity against various cancer cell lines, showing the application of these compounds in cancer research (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).
Synthesis of Heterocyclic Compounds : Mohareb and MegallyAbdo (2015) used 3-bromoacetylcoumarin for synthesizing various heterocyclic derivatives, including those involving 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, which demonstrated significant cytotoxic effects in vitro (Mohareb & MegallyAbdo, 2015).
Biomedical Applications : A review by Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their potential in drug discovery, especially as kinase inhibitors (Donaire-Arias, Montagut, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been shown to interact with their targets by occupying the atp pocket
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Propriétés
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSIXKIMJVPFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)

